2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclopropyl and piperazine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Benzyloxy Group: The benzyloxy group is typically introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Formation of the Piperazine Moiety: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling Reaction: The final step involves coupling the cyclopropyl intermediate with the piperazine moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines to secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-Methoxyphenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-((2-(4-Hydroxyphenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-((2-(4-Chlorophenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one
Uniqueness
The presence of the benzyloxy group in 2-((2-(4-(Benzyloxy)phenyl)cyclopropyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one imparts unique chemical and biological properties, such as enhanced lipophilicity and potential for specific molecular interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18/h2-10,21-22,24H,11-17H2,1H3 |
InChI Key |
YAMSXCOVJUUMCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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